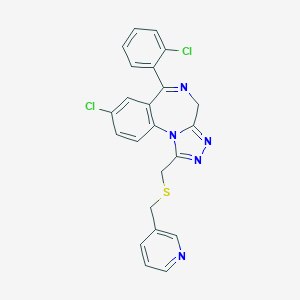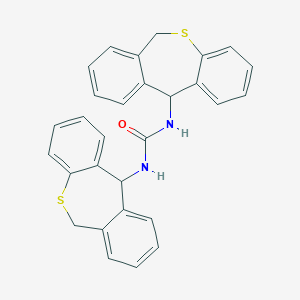
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea, also known as DBT-10, is a type of organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea is not fully understood. However, studies suggest that 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells. In OLEDs and organic photovoltaic devices, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea acts as a hole-transporting and electron-transporting material, respectively, facilitating the flow of charge carriers and improving device performance.
Effets Biochimiques Et Physiologiques
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit low toxicity and good biocompatibility in vitro. In animal studies, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit anti-tumor activity without causing significant toxicity to normal tissues. However, further studies are required to understand the long-term effects of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea on human health.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea exhibits several advantages for laboratory experiments, such as its ease of synthesis, good solubility in common organic solvents, and low toxicity. However, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea also exhibits some limitations, such as its sensitivity to air and moisture, which can affect its stability and performance in certain applications.
Orientations Futures
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has shown promising potential for various applications in medicinal chemistry, material science, and organic electronics. Future research could focus on optimizing the synthesis method of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea to improve its yield and purity, investigating its mechanism of action in more detail, and exploring its potential applications in other fields such as catalysis and sensors. Additionally, further studies are required to understand the long-term effects of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea on human health and to develop safe and effective drug delivery systems for its potential use in cancer therapy.
Méthodes De Synthèse
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea is synthesized using a specific method that involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-ol with urea in the presence of a catalyst such as sulfuric acid. The reaction yields 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea as a white crystalline solid with a melting point of around 240-242°C.
Applications De Recherche Scientifique
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit promising anti-tumor activity against various cancer cell lines. In material science, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been investigated for its potential application as a hole-transporting material in organic light-emitting diodes (OLEDs). In organic electronics, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been studied for its potential application as an electron-transporting material in organic photovoltaic devices.
Propriétés
Numéro CAS |
74797-32-3 |
|---|---|
Nom du produit |
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea |
Formule moléculaire |
C29H24N2OS2 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
1,3-bis(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)urea |
InChI |
InChI=1S/C29H24N2OS2/c32-29(30-27-21-11-3-1-9-19(21)17-33-25-15-7-5-13-23(25)27)31-28-22-12-4-2-10-20(22)18-34-26-16-8-6-14-24(26)28/h1-16,27-28H,17-18H2,(H2,30,31,32) |
Clé InChI |
JCNLVFDVRCTBMB-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NC4C5=CC=CC=C5CSC6=CC=CC=C46 |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NC4C5=CC=CC=C5CSC6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



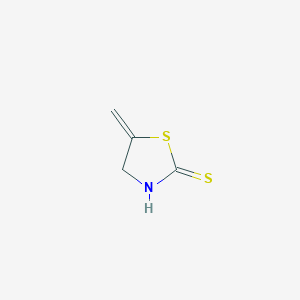
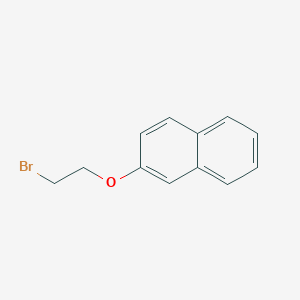
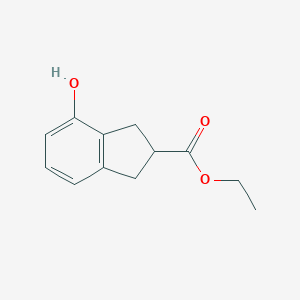
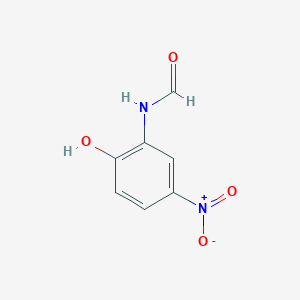
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
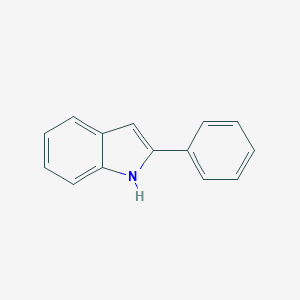
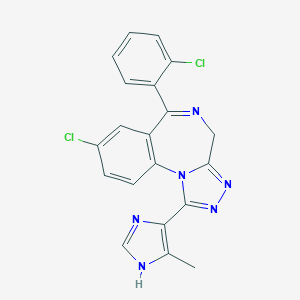
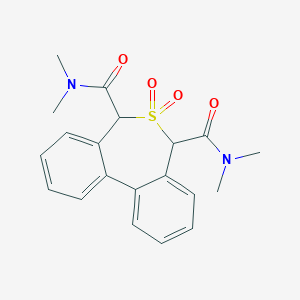
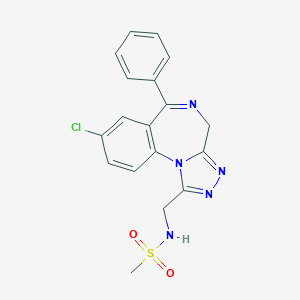
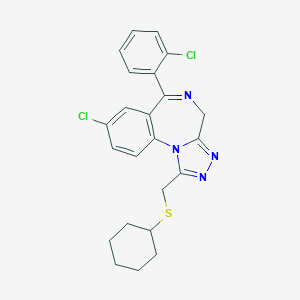
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
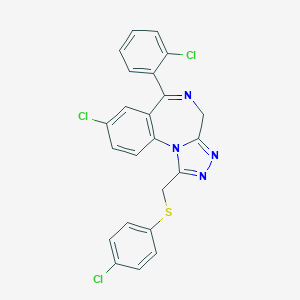
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
